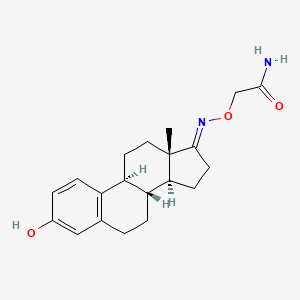

Estrone-N-O-C1-amido

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide |

InChI |

InChI=1S/C20H26N2O3/c1-20-9-8-15-14-5-3-13(23)10-12(14)2-4-16(15)17(20)6-7-18(20)22-25-11-19(21)24/h3,5,10,15-17,23H,2,4,6-9,11H2,1H3,(H2,21,24)/b22-18+/t15-,16-,17+,20+/m1/s1 |

InChI Key |

BRIUPFOIZXODON-OHXOXDMJSA-N |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OCC(=O)N)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=NOCC(=O)N)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Estrone-N-O-C1-amido in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone-N-O-C1-amido is a crucial component in the development of targeted protein degradation technology, specifically as the estrogen receptor alpha (ERα) ligand in certain Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) molecules. This guide provides a detailed examination of the mechanism of action of this compound within the context of a SNIPER construct, its role in the induced degradation of ERα, and the experimental methodologies used to characterize its activity.

Introduction: The Emergence of Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate pathogenic proteins rather than merely inhibiting their function. One such technology is the SNIPER platform, which utilizes chimeric molecules to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade a protein of interest.

This compound serves as a key targeting ligand in this system, specifically directing the degradation machinery to ERα, a well-established therapeutic target in hormone-receptor-positive breast cancer.

The SNIPER(ER) Construct: A Ternary Complex for Degradation

This compound itself is not the complete degrader molecule. It is a critical part of a larger chimeric molecule, a SNIPER. In the context of ERα degradation, the SNIPER molecule, which can be conceptualized as a molecular bridge, is composed of three key components:

-

ERα Ligand: this compound, which specifically binds to the estrogen receptor alpha.

-

Linker: A chemical linker that connects the ERα ligand to the IAP ligand. The length and composition of the linker are critical for optimizing the formation of a stable ternary complex.

-

IAP Ligand: A ligand that binds to an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. A common IAP ligand used in conjunction with estrone-based SNIPERs is Bestatin, which binds to cellular inhibitor of apoptosis protein 1 (cIAP1).[1]

The formation of a stable ternary complex between ERα, the SNIPER molecule, and the IAP E3 ligase is the foundational step in the degradation process.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of an this compound-containing SNIPER can be delineated into a series of sequential steps, as illustrated in the signaling pathway diagram below.

-

Binding and Ternary Complex Formation: The this compound moiety of the SNIPER molecule binds to ERα. Simultaneously, the IAP ligand portion of the SNIPER binds to an IAP E3 ligase, such as cIAP1. This results in the formation of a ternary ERα-SNIPER-IAP complex.

-

Ubiquitination of ERα: The proximity induced by the SNIPER molecule allows the IAP E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ERα protein. This process is repeated to form a polyubiquitin chain on ERα.

-

Proteasomal Recognition and Degradation: The polyubiquitinated ERα is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades ERα into small peptides, effectively eliminating the receptor from the cell. The SNIPER molecule is then released and can engage in another cycle of degradation.

Quantitative Data

While specific quantitative data for SNIPERs utilizing this compound and Bestatin are not extensively available in publicly accessible literature, data from analogous ERα-targeting SNIPERs, such as SNIPER(ER)-87 (which uses 4-hydroxytamoxifen as the ERα ligand and an LCL161 derivative as the IAP ligand), provide valuable insights into the expected potency of this class of molecules.

| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |

| SNIPER(ER)-87 | ERα | MCF-7 | 3 | Tocris Bioscience |

DC50: Concentration required to induce 50% degradation of the target protein.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound-based SNIPERs.

Western Blotting for ERα Degradation

This protocol is designed to quantify the reduction in cellular ERα levels following treatment with the SNIPER molecule.

Materials:

-

ERα-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound-based SNIPER

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER molecule or DMSO for different time points (e.g., 6, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with MG132 for 1-2 hours before adding the SNIPER.

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against ERα and a loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.

In Vivo Ubiquitination Assay

This assay confirms that the SNIPER-induced degradation of ERα is mediated by ubiquitination.

Materials:

-

MCF-7 cells

-

Plasmids encoding HA-tagged ubiquitin

-

Transfection reagent

-

This compound-based SNIPER

-

MG132

-

Cell lysis buffer for immunoprecipitation

-

Anti-ERα antibody

-

Protein A/G agarose beads

-

Anti-HA antibody

Procedure:

-

Transfection: Transfect MCF-7 cells with a plasmid encoding HA-tagged ubiquitin.

-

Treatment: After 24-48 hours, treat the cells with the SNIPER molecule and MG132 for a few hours to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous ERα using an anti-ERα antibody coupled to protein A/G agarose beads.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-HA antibody to detect ubiquitinated ERα. A ladder of high-molecular-weight bands will indicate polyubiquitination.

Conclusion

This compound is a potent and specific ERα ligand that, when incorporated into a SNIPER molecule with an appropriate IAP ligand and linker, can effectively induce the degradation of ERα via the ubiquitin-proteasome system. This mechanism of action offers a promising therapeutic strategy for ERα-positive breast cancers. The experimental protocols detailed in this guide provide a framework for the robust evaluation of the efficacy and mechanism of these targeted protein degraders. Further research into the structure-activity relationships of the linker and IAP ligand components will be crucial for the development of next-generation SNIPERs with enhanced therapeutic potential.

References

The Technical Core of Estrone-N-O-C1-amido in PROTAC Technology: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Estrone-N-O-C1-amido" within the framework of Proteolysis Targeting Chimera (PROTAC) technology. It delves into its role as a key component in the targeted degradation of Estrogen Receptor Alpha (ERα), a critical target in the treatment of hormone-receptor-positive breast cancer. This document outlines the underlying scientific principles, experimental methodologies, and the strategic design of PROTACs incorporating this specific ligand.

Introduction to PROTAC Technology and "this compound"

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] This tripartite arrangement facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

"this compound" is an estrone-based ligand that specifically targets the Estrogen Receptor Alpha (ERα).[2] In the context of PROTAC technology, it serves as the "warhead" that directs the degradation machinery to ERα. A specific application of this ligand is in the formation of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), a class of PROTACs that utilize the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase.[2] "this compound" can be chemically linked to an IAP ligand, such as Bestatin, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), to create a potent and selective ERα degrader.

Chemical Structure of this compound:

-

Molecular Formula: C₂₀H₂₆N₂O₃

-

Molecular Weight: 342.43 g/mol

(Note: The precise 2D structure of the "N-O-C1-amido" modification is proprietary and not publicly available in detail. The core estrone structure is the key recognition element for ERα.)

Mechanism of Action: A Visual Guide

The degradation of ERα by a PROTAC incorporating "this compound" follows a catalytic cycle. The following diagram illustrates this process.

Caption: Mechanism of ERα degradation by an "this compound"-based PROTAC.

Quantitative Data for ERα-Targeting PROTACs

| Compound Class | ERα Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |

| SNIPER(ER) | 4-Hydroxytamoxifen | LCL161 derivative (IAP) | MCF-7 | 3 | 15.6 | |

| ERE-PROTAC | Estrogen Response Element (ERE) | VH032 (VHL) | MCF-7 | < 5000 | - | |

| ERD-308 | ER Antagonist | VHL-1 (VHL) | MCF-7 | 0.17 | - | |

| ARV-471 | ER-binding ligand | Cereblon (CRBN) | ER+ Breast Cancer Cell Lines | ~1-2 | - |

Experimental Protocols

Synthesis of an Estrone-based SNIPER(ER)

While a specific protocol for "this compound" containing PROTACs is not publicly detailed, the following is a representative protocol for the synthesis of an estrone-based SNIPER, as described in the literature for similar compounds.

Objective: To synthesize a SNIPER molecule by linking an estrone derivative to an IAP ligand (Bestatin) via a suitable linker.

Materials:

-

Estrone derivative with a reactive functional group (e.g., at the C17 position)

-

Bestatin

-

Linker with appropriate functional groups for conjugation (e.g., a diamine linker)

-

Coupling reagents (e.g., HATU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Solvents for purification (e.g., dichloromethane, methanol)

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Activation of Estrone Derivative: Dissolve the estrone derivative in anhydrous DMF. Add a coupling reagent (e.g., HATU) and an activating agent (e.g., HOBt) and stir at room temperature for 30 minutes.

-

Linker Attachment to Estrone: Add the linker molecule and DIPEA to the reaction mixture. Stir at room temperature overnight. Monitor the reaction progress by TLC.

-

Purification of Estrone-Linker Conjugate: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Purify the crude product by silica gel column chromatography.

-

Activation of Bestatin: In a separate flask, dissolve Bestatin in anhydrous DMF. Add a coupling reagent and an activating agent and stir at room temperature for 30 minutes.

-

Final Conjugation: Add the purified estrone-linker conjugate and DIPEA to the activated Bestatin solution. Stir at room temperature overnight.

-

Final Purification: Purify the final SNIPER(ER) product by preparative HPLC to obtain the desired compound with high purity.

-

Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Caption: Representative workflow for the synthesis of an estrone-based SNIPER(ER).

Western Blot Analysis of ERα Degradation

Objective: To quantify the degradation of ERα in cancer cells following treatment with an "this compound"-based PROTAC.

Materials:

-

ERα-positive breast cancer cells (e.g., MCF-7)

-

Cell culture medium and supplements

-

"this compound"-based PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours). Include a positive control with a known ERα degrader and a negative control with a proteasome inhibitor (MG132) to confirm proteasome-dependent degradation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the percentage of ERα degradation.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To demonstrate the formation of the ERα-PROTAC-cIAP1 ternary complex.

Materials:

-

MCF-7 cells

-

"this compound"-based PROTAC

-

Co-IP lysis buffer

-

Anti-ERα antibody or anti-cIAP1 antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat MCF-7 cells with the PROTAC or vehicle control. Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with the primary antibody (e.g., anti-ERα) to form antibody-antigen complexes.

-

Add Protein A/G magnetic beads to capture the complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., probe with anti-cIAP1 if you immunoprecipitated with anti-ERα).

Signaling Pathway Implications of ERα Degradation

Degradation of ERα via an "this compound"-based PROTAC has significant downstream effects on cellular signaling, primarily by abrogating estrogen-mediated gene transcription.

Caption: Impact of ERα degradation on its signaling pathway.

By removing the ERα protein, the PROTAC effectively shuts down the estrogen-driven transcriptional program that promotes the growth and survival of ER-positive breast cancer cells. This leads to the downregulation of key target genes such as pS2 and Cyclin D1, resulting in cell cycle arrest and apoptosis.

Conclusion

"this compound" represents a valuable chemical tool for the development of PROTACs aimed at the targeted degradation of ERα. Its ability to be incorporated into SNIPER molecules that recruit the cIAP1 E3 ligase offers a promising therapeutic strategy for overcoming resistance to traditional endocrine therapies in breast cancer. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug developers working to advance this innovative approach to cancer treatment. Further research is warranted to fully elucidate the quantitative performance and in vivo efficacy of PROTACs specifically containing "this compound".

References

A Technical Guide to Estrone-N-O-C1-Amido and its Evolution in SNIPER Constructs for Targeted Estrogen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of estrogen receptor α (ERα) ligands, with a focus on early concepts like Estrone-N-O-C1-amido and its more potent successors, in the design of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) constructs. SNIPERs represent a class of Proteolysis Targeting Chimeras (PROTACs) that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific protein targets, offering a promising therapeutic modality for diseases like ER-positive breast cancer.

Introduction to SNIPER Technology

SNIPERs are heterobifunctional molecules designed to induce the degradation of a target Protein of Interest (POI). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Unlike many PROTACs that utilize E3 ligases like VHL or Cereblon, SNIPERs specifically recruit members of the Inhibitor of Apoptosis Protein (IAP) family (e.g., cIAP1, XIAP), which possess E3 ligase activity.[3][4] By bringing the POI and the IAP E3 ligase into close proximity, the SNIPER molecule facilitates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[5]

The general mechanism of action for an ERα-targeting SNIPER is a multi-step process within the cell.

Caption: Figure 1: General Mechanism of ERα Degradation by SNIPER Technology.

Early Proof-of-Concept: Estrone-Based SNIPERs

The initial exploration into SNIPERs for nuclear receptors involved using ligands derived from natural hormones. "this compound" is a descriptor for a class of molecules where an estrone derivative serves as the ERα-targeting warhead.

In a foundational 2011 study, researchers designed and synthesized SNIPERs targeting ERα by linking an estrone derivative to Bestatin, a known ligand for the IAP E3 ligase cIAP1. This pioneering work demonstrated the feasibility of using a hormone-based ligand to induce the degradation of its corresponding receptor.

Structure and Design

The estrone-based SNIPER, referred to as compound 11 in the 2011 Bioorganic & Medicinal Chemistry paper, consists of an estrone moiety chemically linked to Bestatin. This design leverages the natural affinity of estrone for ERα to tether the cIAP1 E3 ligase to the receptor.

Biological Activity

In human breast cancer MCF-7 cells, which are ERα-positive, treatment with the estrone-Bestatin conjugate (11 ) resulted in a significant reduction in ERα protein levels at a concentration of 1 µM. This effect was dependent on the proteasome, confirming the SNIPER mechanism of action. While this early construct validated the therapeutic concept, its relatively modest potency prompted the development of more advanced SNIPERs.

Advanced Constructs: The Case of SNIPER(ER)-87

To enhance the potency and in vivo efficacy of ERα-targeting SNIPERs, subsequent research focused on optimizing each component of the chimeric molecule. This led to the development of SNIPER(ER)-87, a highly potent degrader that utilizes a different set of ligands.

Structure and Design

SNIPER(ER)-87 is a more complex and potent construct composed of:

-

ERα Ligand: 4-hydroxytamoxifen (4-OHT), a well-characterized selective estrogen receptor modulator (SERM).

-

IAP Ligand: A derivative of LCL161, a potent IAP antagonist with high affinity for both cIAP and XIAP.

-

Linker: A polyethylene glycol (PEG) linker, which provides the optimal length and flexibility for the formation of a stable ternary complex.

Caption: Figure 2: Modular Composition of SNIPER(ER)-87.

Quantitative Biological Data

SNIPER(ER)-87 demonstrates significantly improved efficacy in degrading ERα and inhibiting the growth of ERα-positive cancer cells compared to early estrone-based constructs. Mechanistic studies revealed that SNIPER(ER)-87 preferentially recruits the XIAP E3 ligase to induce ERα degradation.

| Parameter | Cell Line | Value | Reference |

| DC50 (ERα Degradation) | MCF-7 | 3 nM | |

| IC50 (Cell Growth) | MCF-7 | 15.6 nM | |

| IC50 (Cell Growth) | T47D | 9.6 nM | |

| In Vivo Activity | MCF-7 Xenograft | Tumor growth suppression at 30 mg/kg |

Table 1: Quantitative Potency of SNIPER(ER)-87.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ERα-targeting SNIPERs, based on the procedures described for SNIPER(ER)-87.

Synthesis of SNIPER Constructs

The synthesis of SNIPERs is a multi-step process involving the separate synthesis or acquisition of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

General Protocol for SNIPER(ER)-87 Synthesis:

-

Synthesis of Precursors: Synthesize the 4-hydroxytamoxifen moiety with a reactive handle for linker attachment and the LCL161 derivative, also with a compatible reactive group.

-

Linker Attachment: The PEG linker, with distinct functional groups at each end, is first reacted with one of the ligand precursors (e.g., the 4-OHT derivative).

-

Purification: The intermediate product (Ligand-Linker) is purified using column chromatography.

-

Final Conjugation: The purified Ligand-Linker intermediate is then reacted with the second ligand precursor (e.g., the LCL161 derivative).

-

Final Purification: The final SNIPER(ER)-87 product is purified to a high degree (>98%) using High-Performance Liquid Chromatography (HPLC) and its structure is confirmed by mass spectrometry and NMR.

Western Blotting for ERα Degradation

This assay is used to quantify the reduction of ERα protein levels in cells following treatment with a SNIPER.

Protocol:

-

Cell Culture and Treatment: Plate ERα-positive cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the SNIPER compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20 µg per lane), mix with Laemmli sample buffer, boil at 95°C for 5 minutes, and load onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed on the bands to quantify the ERα protein level relative to the loading control. The DC50 value is calculated from the dose-response curve.

Cell Viability Assay

This assay measures the effect of the SNIPER compound on the proliferation and survival of cancer cells.

Protocol (Crystal Violet Assay):

-

Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound for a prolonged period (e.g., 72 hours).

-

Cell Fixation: Remove the media and fix the cells with a solution like 4% paraformaldehyde for 15 minutes.

-

Staining: Wash the cells with water and stain with 0.5% crystal violet solution for 20 minutes.

-

Destaining and Measurement: Wash away excess stain and allow the plates to dry. Solubilize the stain by adding a solution such as methanol.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Caption: Figure 3: General Workflow for SNIPER Compound Evaluation.

Conclusion

The development of SNIPERs targeting ERα, from early estrone-based concepts to highly potent molecules like SNIPER(ER)-87, exemplifies the rapid advancement of targeted protein degradation technology. While this compound and similar constructs were crucial in establishing the proof-of-concept, the optimization of both the target-binding and E3 ligase-recruiting moieties has led to degraders with nanomolar potency and in vivo activity. This technical guide summarizes the core principles, quantitative data, and key experimental protocols that underpin the research and development of these promising therapeutic agents. The continued evolution of SNIPER technology holds significant potential for overcoming resistance to traditional inhibitors and expanding the druggable proteome.

References

- 1. Molecular Design, Synthesis, and Evaluation of SNIPER(ER) That Induces Proteasomal Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of hybrid small molecules that induce degradation of estrogen receptor-alpha and necrotic cell death in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 5. Molecular Design, Synthesis, and Evaluation of SNIPER (ER) that Induces Targeted Protein Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Estrone-N-O-C1-amido in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. This guide delves into the fundamental principles of "Estrone-N-O-C1-amido," a key building block in the development of specific TPD agents. This compound serves as a high-affinity ligand for Estrogen Receptor Alpha (ERα), a critical target in hormone-responsive cancers. By incorporating this ligand into heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), specifically a subclass known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a catalytic mechanism is initiated to selectively eliminate ERα from the cellular environment. This document provides a comprehensive overview of the mechanism of action, quantitative performance data, detailed experimental protocols for characterization, and visual representations of the underlying biological and experimental workflows.

Introduction to this compound in Targeted Protein Degradation

This compound is an estrone-based estrogen ligand designed to specifically bind to Estrogen Receptor Alpha (ERα). In the context of targeted protein degradation, it functions as the target-engaging moiety within a larger chimeric molecule. This guide will focus on its application in SNIPERs, which utilize the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) as the E3 ubiquitin ligase.

A SNIPER molecule constructed with this compound typically consists of three components:

-

This compound: Binds to the target protein, ERα.

-

A Linker: A chemical scaffold that connects the two ligands.

-

An E3 Ligase Ligand: In this case, a ligand for cIAP1, such as Bestatin.

The fundamental principle of this technology is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade ERα.

Mechanism of Action

The SNIPER molecule, incorporating this compound, acts as a molecular bridge, inducing proximity between ERα and the cIAP1 E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of ERα. This polyubiquitination marks ERα for recognition and subsequent degradation by the 26S proteasome. A key feature of SNIPERs is that they also induce the auto-ubiquitination and degradation of cIAP1 itself.[1][2]

Quantitative Data

The efficacy of a PROTAC/SNIPER molecule is determined by its ability to bind to the target protein and E3 ligase, and subsequently induce degradation of the target protein. Below is a summary of relevant quantitative data.

| Parameter | Ligand/Molecule | Target | Value | Cell Line |

| Binding Affinity (IC50) | Estrone | ERα | 1.23 x 10-8 M | - |

| Degradation (DC50) | PROTAC ERα Degrader-2 (SNIPER) | ERα | ~10 µM | MCF-7 |

| Maximal Degradation (Dmax) | PROTAC ERα Degrader-2 (SNIPER) | ERα | >90% | MCF-7 |

Experimental Protocols

Western Blot Analysis of ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with an ERα-targeting SNIPER.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

ERα-targeting SNIPER

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency. Treat cells with varying concentrations of the SNIPER or vehicle control (DMSO) for a specified duration (e.g., 24 hours). A positive control with a proteasome inhibitor (e.g., MG132) can be included to confirm proteasome-dependent degradation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize ERα levels to the loading control and express as a percentage of the vehicle-treated control.

Cell Viability Assay (e.g., CCK-8)

This protocol assesses the effect of ERα degradation on cell proliferation and viability.

Materials:

-

MCF-7 cells

-

Complete cell culture medium

-

ERα-targeting SNIPER

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

SNIPER Treatment: Treat the cells with serial dilutions of the SNIPER molecule. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Viability Measurement: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vitro Ubiquitination Assay

This assay confirms the SNIPER-mediated ubiquitination of ERα.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human cIAP1 (E3 ligase)

-

Recombinant human ERα (substrate)

-

ERα-targeting SNIPER

-

Human ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blot reagents

-

Anti-ERα or anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, cIAP1, ERα, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

SNIPER Addition: Add the ERα-targeting SNIPER to the reaction mixture. Include a control reaction without the SNIPER.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-ERα or anti-ubiquitin antibody. A high molecular weight smear or laddering pattern for ERα indicates polyubiquitination.

A similar protocol can be used to assess the auto-ubiquitination of cIAP1 by omitting ERα from the reaction and detecting ubiquitinated cIAP1 with an anti-cIAP1 or anti-ubiquitin antibody.

Conclusion

This compound is a valuable chemical tool for the development of targeted protein degraders against ERα. Its incorporation into SNIPER molecules enables the potent and selective degradation of ERα, offering a promising therapeutic strategy for ER-positive cancers. The experimental protocols and data presented in this guide provide a framework for researchers to characterize and advance the development of novel TPD agents based on this core principle. The ability to catalytically induce the degradation of disease-causing proteins represents a paradigm shift in drug discovery, and the principles outlined herein are central to the progression of this exciting field.

References

Estrone-N-O-C1-amido: A Technical Guide to its Binding Affinity for Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Estrone-N-O-C1-amido, also known as ERα ligand 1, for the estrogen receptor alpha (ERα). This document details the quantitative binding data, experimental methodologies for assessing this interaction, and relevant cellular signaling pathways. This compound serves as a crucial component in the development of targeted protein degraders, specifically Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which leverage this ligand's affinity for ERα to induce its degradation.

Quantitative Binding Affinity Data

The binding affinity of estrogen receptor alpha (ERα) ligands is a critical parameter for the development of endocrine therapies and targeted protein degraders. The following table summarizes the in vitro binding affinity of an estrone-based SNIPER compound, which utilizes an estrone derivative as the ERα targeting moiety, for human ERα. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled probe to the receptor.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| SNIPER(ER) using Estrone Ligand | ERα | Competitive Binding Assay | 280 | [1] |

Note: The specific SNIPER(ER) referenced utilizes an estrone-based ligand for ERα targeting.[1]

Experimental Protocols

A detailed understanding of the methodologies used to determine binding affinity is essential for the replication and validation of experimental findings. Below is a representative protocol for a competitive binding assay to determine the affinity of a test compound like this compound for ERα.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay Protocol

1. Objective:

To determine the in vitro binding affinity of a test compound (e.g., this compound) for the estrogen receptor alpha (ERα) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-Estradiol, for binding to the receptor.

2. Materials:

-

ERα: Recombinant human estrogen receptor alpha protein.

-

Radioligand: [³H]-17β-Estradiol.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, and glycerol).

-

Wash Buffer: Assay buffer with a mild detergent (e.g., Tween-20).

-

Scintillation Cocktail: A solution used for the detection of beta radiation.

-

96-well filter plates: Plates with a filter membrane at the bottom of each well to separate bound from unbound radioligand.

-

Scintillation counter: An instrument to measure the radioactivity.

3. Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a known reference compound (e.g., unlabeled 17β-Estradiol) in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-17β-Estradiol, and varying concentrations of the test compound or reference compound.

-

Incubation: Add the ERα protein to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Transfer the incubation mixture to a 96-well filter plate and apply a vacuum to separate the protein-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

-

Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.

-

Detection: Add scintillation cocktail to each well of the filter plate.

-

Data Acquisition: Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

-

Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the competitor concentration.

-

Perform a non-linear regression analysis using a suitable model (e.g., one-site fit logIC50) to determine the IC50 value for the test compound.

-

The IC50 value represents the concentration of the test compound that displaces 50% of the radiolabeled ligand from the receptor.

Visualizations

Experimental Workflow for ERα Binding Assay

The following diagram illustrates the key steps in a typical competitive binding assay for determining the affinity of a ligand for the estrogen receptor alpha.

Caption: Workflow of an ERα competitive binding assay.

Estrogen Receptor Alpha Signaling Pathway

The diagram below outlines the classical genomic signaling pathway of estrogen receptor alpha upon ligand binding.

Caption: Classical ERα genomic signaling pathway.

References

An In-Depth Technical Guide to the Biological Activity of Estrone-N-O-C1-amido

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of Estrone-N-O-C1-amido, an estrone derivative identified as a ligand for Estrogen Receptor Alpha (ERα).[1][2] Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide establishes a predictive profile of its biological activity based on the well-characterized properties of its parent compound, estrone, and the established mechanisms of estrogen signaling.

The core of this guide is a detailed presentation of the presumed signaling pathways activated by this compound and a set of robust experimental protocols essential for its full biological characterization. These protocols are designed to enable researchers to systematically investigate its receptor binding affinity, transcriptional activity, cellular effects, and in vivo estrogenicity. All quantitative data for the parent compound is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction to this compound

This compound is a synthetic derivative of estrone, a naturally occurring estrogen.[3] It is structurally characterized by the addition of an N-O-C1-amido functional group to the estrone backbone. This compound has been specifically identified as an Estrogen Receptor α (ERα) ligand.[1][2] Its utility has been noted in the context of targeted protein degradation, where it can be linked to other molecules to form a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), which utilizes the ubiquitin-proteasome system to eliminate target proteins.

Given its identity as an ERα ligand, it is hypothesized that this compound functions as an estrogen agonist, capable of binding to and activating ERα, thereby initiating the downstream signaling cascades typically associated with estrogens. The N-O-C1-amido modification may influence its pharmacokinetic properties and binding specificity compared to the parent hormone.

Biological Profile of the Parent Compound: Estrone

Estrone (E1) is one of the three major endogenous estrogens, acting as a precursor and metabolite of the more potent estradiol (E2). It exerts its biological effects primarily through interaction with ERα and ERβ. Estrone's estrogenic activity is significantly weaker than that of estradiol.

Quantitative Biological Data for Estrone

The following table summarizes the key quantitative parameters describing the biological activity of estrone relative to estradiol.

| Parameter | Receptor | Value (Relative to Estradiol) | Reference |

| Relative Binding Affinity | Human ERα | 4.0% | |

| Human ERβ | 3.5% | ||

| Relative Transactivation Capacity | Human ERα | 2.6% | |

| Human ERβ | 4.3% |

Predicted Signaling Pathways for this compound

As an ERα ligand, this compound is expected to trigger the canonical estrogen signaling pathways. These mechanisms are broadly categorized as genomic, which involve the regulation of gene expression, and non-genomic, which involve rapid, cytoplasm-initiated signaling cascades.

-

Genomic Signaling:

-

Direct Genomic Signaling: Upon binding this compound, the ERα dimerizes and translocates to the nucleus. This complex then binds directly to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes.

-

Indirect Genomic Signaling: The ligand-bound ERα complex can also regulate gene expression without direct DNA binding. Instead, it interacts with other transcription factors, such as AP-1 or Sp1, modulating their activity at their respective DNA response elements.

-

-

Non-Genomic Signaling: A sub-population of ER located at the cell membrane can be activated by this compound to initiate rapid intracellular signaling. This includes the activation of kinase pathways like the MAPK/ERK and PI3K/AKT pathways, which can lead to downstream effects on cell proliferation and survival.

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of this compound, a series of standardized in vitro and in vivo assays are required.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay quantifies the affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estradiol ([³H]-E₂) for receptor binding.

Methodology:

-

Preparation of ER Source: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized Sprague-Dawley rats. Alternatively, use commercially available recombinant human ERα and ERβ.

-

Competitive Binding Reaction: Incubate a constant concentration of ER and [³H]-E₂ with serially diluted concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁴ M). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Separation of Bound and Free Ligand: Use a hydroxylapatite (HAP) slurry to separate the receptor-ligand complexes from the unbound [³H]-E₂.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of [³H]-E₂ binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of specific [³H]-E₂ binding). Calculate the relative binding affinity (RBA) compared to a standard like 17β-estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: Culture MCF-7 cells in a complete growth medium. Prior to the experiment, acclimatize the cells to estrogen-free conditions by culturing them in a phenol red-free medium with charcoal-stripped fetal bovine serum for 3-6 days.

-

Cell Seeding: Seed the hormone-deprived cells into 96-well plates at a density of approximately 4,000-5,000 cells per well and allow them to attach for 24 hours.

-

Compound Treatment: Expose the cells to a range of concentrations of this compound for 6-7 days. Include a vehicle control and a positive control (17β-estradiol).

-

Quantification of Proliferation: At the end of the incubation period, quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) colorimetric assay or MTT assay.

-

Data Analysis: Calculate the proliferative effect (PE) relative to the control. Determine the EC₅₀ (the concentration that produces 50% of the maximal proliferative response).

In Vivo Rodent Uterotrophic Assay

The uterotrophic assay is the benchmark in vivo test for determining estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test substance.

Methodology:

-

Animal Model: Use immature (21-22 day old) or young adult, ovariectomized female rats or mice.

-

Dosing: Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection. Include vehicle control and positive control (e.g., ethinylestradiol) groups.

-

Necropsy: On the fourth day, humanely euthanize the animals and carefully dissect the uterus, trimming away fat and connective tissue.

-

Measurement: Record the wet weight of the uterus. Body weight should also be recorded.

-

Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Data Presentation and Interpretation

The data generated from the proposed experiments should be meticulously recorded and analyzed to build a comprehensive biological profile of this compound. The tables below are templates for organizing these results.

Table 6.1: Receptor Binding Affinity Results

| Parameter | ERα | ERβ |

|---|---|---|

| IC₅₀ (nM) |

| Relative Binding Affinity (%) | | |

Table 6.2: In Vitro Functional Assay Results

| Assay | Parameter | Value |

|---|---|---|

| MCF-7 Proliferation | EC₅₀ (nM) | |

| Max Proliferation (Fold Change) | ||

| Reporter Gene Assay | EC₅₀ (nM) |

| | Max Transcriptional Activity (%) | |

Conclusion and Future Directions

This compound is an important research compound identified as a specific ligand for ERα. Based on its structural parentage and this classification, it is predicted to act as an estrogen agonist, capable of activating both genomic and non-genomic estrogen signaling pathways.

This guide provides the theoretical framework and detailed experimental protocols necessary to move from this predictive profile to a robust, data-driven characterization. The successful execution of the described binding, cell-based, and in vivo assays will precisely define its receptor affinity, functional potency, and physiological effects. This empirical data is critical for its validation as a research tool and for any future applications in drug development, particularly in the expanding field of targeted protein degradation.

References

The Dual-Action Toolkit: Estrone-N-O-C1-amido as a Warhead for Targeted ERα Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The estrogen receptor alpha (ERα) is a critical mediator of estrogen signaling and a key therapeutic target in approximately 75% of breast cancers, which are characterized by their estrogen-dependent growth.[1] Traditional therapies often involve selective estrogen receptor modulators (SERMs) or degraders (SERDs) that competitively inhibit or induce the degradation of ERα. However, the emergence of resistance remains a significant clinical challenge. This guide explores the utility of Estrone-N-O-C1-amido, an estrone-based ligand, as a crucial component of a novel class of therapeutic tools known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). By serving as the ERα-targeting "warhead" in these chimeric molecules, this compound facilitates the targeted degradation of ERα, offering a powerful approach to investigate ERα biology and develop next-generation therapeutics.

This compound in SNIPER Technology: A Mechanism of Action

This compound functions as the ERα-binding moiety within a heterobifunctional molecule, SNIPER(ER).[1][2][3][4] The other key component of this chimera is a ligand for an E3 ubiquitin ligase, in this case, Bestatin, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1). The linker connecting these two moieties is crucial for enabling the formation of a ternary complex between ERα, SNIPER(ER), and cIAP1.

The formation of this complex brings cIAP1 into close proximity with ERα, leading to the poly-ubiquitination of ERα. This ubiquitination marks ERα for recognition and subsequent degradation by the 26S proteasome. This targeted degradation effectively removes ERα from the cell, thereby abrogating its downstream signaling pathways. A key advantage of this approach is its event-driven pharmacology; rather than merely occupying the receptor, it catalytically induces its removal.

A notable consequence of SNIPER(ER)-induced ERα degradation is the induction of necrotic cell death in ERα-positive breast cancer cells, a process marked by the release of High Mobility Group Box 1 (HMGB1) protein. This contrasts with the apoptotic cell death often induced by other anti-cancer agents and suggests a distinct and potent mechanism of tumor cell killing.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of SNIPERs utilizing an estrone-based warhead, referred to as SNIPER(ER). It is important to note that this data pertains to the complete chimeric degrader molecule, not the binding affinity of this compound alone.

| Compound ID | Target Protein | Cell Line | Activity Measured | Value | Reference |

| SNIPER(ER)-3 | ERα | MCF-7 | ERα Degradation | >50% at 10µM | |

| SNIPER(ER)-87 | ERα | MCF-7 | ERα Degradation (DC50) | ~3nM | |

| ARV-471 | ERα | ER+ Cells | ERα Degradation (DC50) | 1.8nM | |

| ERD-308 | ERα | MCF-7 | ERα Degradation (DC50) | 0.17nM | |

| ERD-308 | ERα | T47D | ERα Degradation (DC50) | 0.43nM |

Note: SNIPER(ER)-3 is the compound most closely related to a simple Estrone-Bestatin conjugate. Other compounds listed are more advanced PROTACs/SNIPERs and are included for comparative purposes to illustrate the potential of this therapeutic strategy.

Experimental Protocols

Western Blotting for ERα Degradation

Objective: To qualitatively and quantitatively assess the degradation of ERα in response to treatment with an this compound-based SNIPER.

Methodology:

-

Cell Culture and Treatment: Plate ERα-positive cells (e.g., MCF-7) at an appropriate density. For experiments investigating ligand-independent degradation, pre-culture cells in estrogen-depleted serum for at least 4 days. Treat cells with the SNIPER compound at various concentrations for a specified time course (e.g., 9 hours). Include a vehicle control (e.g., DMSO) and a positive control for proteasome inhibition (e.g., 10 µM MG132).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the ERα band intensity to the loading control for each sample.

Quantitative RT-PCR for pS2 Gene Expression

Objective: To determine the effect of ERα degradation on the transcription of a known estrogen-responsive gene, pS2.

Methodology:

-

Cell Culture and Treatment: Culture and treat MCF-7 cells as described in the Western Blotting protocol. Include a positive control of 10 nM β-estradiol to induce pS2 expression.

-

RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA purification kit.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or a probe-based assay with primers specific for the pS2 gene and a reference gene (e.g., 18S rRNA or GAPDH).

-

Data Analysis: Calculate the relative expression of pS2 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.

Cell Viability and Necrotic Cell Death Assay

Objective: To assess the impact of the SNIPER compound on cell viability and to specifically measure markers of necrotic cell death.

Methodology:

-

Cell Viability (MTT/MTS Assay):

-

Plate cells in a 96-well plate and treat with a range of SNIPER concentrations.

-

After the desired incubation period (e.g., 24-72 hours), add MTT or MTS reagent to each well.

-

Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically ~570 nm for MTT and ~490 nm for MTS) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

-

HMGB1 Release Assay (ELISA):

-

Culture and treat cells as for the viability assay.

-

At specified time points, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

Quantify the concentration of HMGB1 in the supernatant using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions. An increase in extracellular HMGB1 is an indicator of necrotic cell death.

-

Visualizations

Signaling Pathway of SNIPER(ER)-Mediated ERα Degradation

Caption: Mechanism of SNIPER(ER)-induced ERα degradation and its cellular consequences.

Experimental Workflow for Assessing SNIPER(ER) Activity

Caption: Workflow for the in vitro characterization of this compound based SNIPERs.

Conclusion

This compound serves as a versatile and potent tool for the study of ERα biology. When incorporated into SNIPER technology, it enables the specific and efficient degradation of ERα, providing a powerful method to probe the consequences of ERα ablation in a cellular context. The induction of necrotic cell death highlights a potentially novel therapeutic avenue for ERα-positive cancers. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the application of this technology by researchers and drug developers, ultimately advancing our understanding of ERα signaling and aiding in the development of innovative cancer therapies.

References

- 1. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]

- 2. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

Methodological & Application

Application Notes and Protocols: Synthesis of an Estrone-Based PROTAC for Targeted Estrogen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides a detailed protocol for the synthesis of an estrone-based PROTAC, herein referred to as "Estrone-N-O-C1-amido," designed to target the estrogen receptor α (ERα) for degradation. ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target. This PROTAC utilizes estrone as the ERα-targeting warhead and Bestatin, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase. Such IAP-based PROTACs are also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). The components are joined by a short, one-carbon linker attached to the 3-hydroxyl group of estrone via an ether linkage and to the N-terminus of Bestatin through an amide bond.

Signaling Pathway and Mechanism of Action

The this compound PROTAC operates by inducing the formation of a ternary complex between ERα and the E3 ligase cIAP1. This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of ERα. The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.

Caption: Mechanism of action for the this compound PROTAC.

Experimental Protocols

The synthesis of the this compound PROTAC is a multi-step process that involves the preparation of a functionalized estrone intermediate followed by its coupling to the E3 ligase ligand, Bestatin.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for the this compound PROTAC.

Protocol 1: Synthesis of 3-O-(carboxymethyl)estrone (Estrone-Linker Intermediate)

This protocol describes the synthesis of the estrone derivative functionalized with a carboxylic acid linker at the 3-hydroxyl position.

Part A: Synthesis of Estrone-3-O-(carboethoxymethyl) ether

-

Materials:

-

Estrone (1.0 eq)

-

Ethyl bromoacetate (1.5 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous acetone

-

Nitrogen atmosphere

-

-

Procedure:

-

To a round-bottom flask, add estrone and anhydrous acetone.

-

Add potassium carbonate to the suspension.

-

Slowly add ethyl bromoacetate to the reaction mixture at room temperature under a nitrogen atmosphere.

-

Reflux the reaction mixture for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.

-

Wash the solid residue with acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Estrone-3-O-(carboethoxymethyl) ether as a white solid.

-

Part B: Hydrolysis of Estrone-3-O-(carboethoxymethyl) ether

-

Materials:

-

Estrone-3-O-(carboethoxymethyl) ether (1.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the Estrone-3-O-(carboethoxymethyl) ether in a mixture of THF and water.

-

Add lithium hydroxide to the solution and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 3-O-(carboxymethyl)estrone.

-

| Intermediate | Starting Material | Reagents | Typical Yield | Purity (by HPLC) |

| Estrone-3-O-(carboethoxymethyl) ether | Estrone | Ethyl bromoacetate, K₂CO₃ | 85-95% | >98% |

| 3-O-(carboxymethyl)estrone | Ether Intermediate | LiOH | 90-98% | >98% |

Protocol 2: Synthesis of this compound PROTAC

This protocol details the final amide coupling step between the functionalized estrone and Bestatin.

-

Materials:

-

3-O-(carboxymethyl)estrone (1.0 eq)

-

Bestatin (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve 3-O-(carboxymethyl)estrone in anhydrous DMF under a nitrogen atmosphere in a round-bottom flask.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve Bestatin in a minimal amount of anhydrous DMF.

-

Add the Bestatin solution to the activated estrone derivative mixture.

-

Stir the reaction at room temperature overnight (12-16 hours).

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final this compound PROTAC as a white, amorphous solid.

-

| Product | Key Reactants | Coupling Reagents | Typical Yield | Purity (by HPLC) |

| This compound PROTAC | 3-O-(carboxymethyl)estrone, Bestatin | HATU, DIPEA | 40-60% | >99% |

Data Presentation and Characterization

The synthesized intermediates and the final PROTAC should be characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

Table of Expected Analytical Data:

| Compound | Technique | Expected Observations |

| 3-O-(carboxymethyl)estrone | ¹H NMR | Appearance of a singlet corresponding to the methylene protons of the carboxymethyl group. |

| HRMS | [M-H]⁻ ion corresponding to the calculated exact mass. | |

| This compound PROTAC | ¹H NMR | Signals corresponding to both the estrone and Bestatin moieties, as well as the linker protons. Shift in the signals of the N-terminal amine protons of Bestatin upon amide bond formation. |

| HRMS | [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the final PROTAC. | |

| HPLC | A single major peak indicating high purity (>99%). |

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of an Estrone-based PROTAC targeting the estrogen receptor for degradation via the cIAP1 E3 ligase. The modular nature of this synthesis allows for the potential substitution of the warhead, linker, or E3 ligase ligand to generate a library of PROTACs for structure-activity relationship studies. Adherence to these protocols and rigorous characterization of the synthesized compounds will provide researchers with a high-quality tool to investigate targeted protein degradation in the context of ER-positive cancers.

Application Notes and Protocols for Estrone-N-O-C1-amido in ERα Degradation for Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone-N-O-C1-amido serves as a high-affinity ligand for Estrogen Receptor α (ERα), a key driver in the majority of breast cancers. This ligand is a critical component in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to induce the degradation of specific target proteins. In this context, this compound is chemically linked to a ligand for an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1), often utilizing the cIAP1 ligand Bestatin. This engineered molecule, upon entering a cell, facilitates the formation of a ternary complex between ERα and the E3 ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for ER-positive breast cancers.[1][2]

Mechanism of Action

The SNIPER molecule containing this compound acts as a molecular bridge. The estrone-based moiety binds to ERα, while the E3 ligase ligand recruits an E3 ubiquitin ligase, such as cIAP1 or the X-linked inhibitor of apoptosis protein (XIAP).[3] This proximity induces the transfer of ubiquitin molecules to ERα, marking it for recognition and degradation by the 26S proteasome. The degradation of ERα effectively abrogates its downstream signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.

Quantitative Data Summary

| Compound ID | Cell Line | DC50 (nM) | Maximum Degradation (%) | E3 Ligase Recruited |

| SNIPER(ER)-87 | MCF-7 | < 3 | ~100 at 100 nM | XIAP/cIAP1 |

| ERD-308 | T47D | 0.43 | >95 at 5 nM | VHL |

| ERD-148 | MCF-7 | Not Reported | >95 at 5 nM | VHL |

| ERE-PROTAC | MCF-7 | < 5000 | Dose-dependent | VHL |

| Compound ID | Cell Line | IC50 (µM) |

| SNIPER(ER)-87 | MCF-7 | 0.0156 |

| SNIPER(ER)-87 | T47D | 0.0096 |

| ERD-308 | MCF-7 | 0.00077 |

| ERE-PROTAC | MCF-7 | 6.106 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of an this compound-based SNIPER in inducing ERα degradation and inhibiting breast cancer cell proliferation.

Protocol 1: Western Blot for ERα Degradation

This protocol details the steps to quantify the degradation of ERα in breast cancer cells following treatment with the SNIPER.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete cell culture medium

-

This compound based SNIPER

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the SNIPER or DMSO for a specified period (e.g., 4, 8, 16, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the SNIPER.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load 15-30 µg of protein from each sample onto an SDS-PAGE gel.

-

Run the gel at 120V for approximately 80 minutes.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.

Protocol 2: Cell Viability Assay (e.g., MTT or WST-8/CCK-8)

This protocol is for determining the effect of ERα degradation on cell viability.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

This compound based SNIPER

-

DMSO (vehicle control)

-

96-well plates

-

MTT or WST-8/CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.[4]

-

SNIPER Treatment: Prepare serial dilutions of the SNIPER in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%). Aspirate the medium from the wells and add 100 µL of the SNIPER dilutions. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT/WST-8 Addition:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

For WST-8/CCK-8 assay: Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 1-4 hours.[3]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8/CCK-8) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the SNIPER-induced interaction between ERα and the recruited E3 ligase (e.g., XIAP or cIAP1).

Materials:

-

MCF-7 cells

-

This compound based SNIPER

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer (non-denaturing)

-

Anti-ERα antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Co-IP wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-